N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves several steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzodioxole carboxylic acid derivatives under specific conditions. The reaction typically requires the use of a base such as triethylamine and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Chemical Reactions Analysis
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide can be compared with other thiadiazole derivatives such as:
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol: This compound also contains a phenylsulfanyl group and exhibits similar biological activities.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and are studied for their diverse biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique combination of the thiadiazole and benzodioxole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3O3S2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-15(25-17)9-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21) |
InChI Key |
OYCLJSPGQULDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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